Construction of the 8-azabicyclo[3.2.1]octane core: This could be achieved through various ring-forming reactions, such as the Robinson-Schöpf condensation or related Mannich-type reactions [].
Mechanism of Action
Transporter interaction: This compound might interact with neurotransmitter transporters, like the dopamine transporter (DAT) [, , , ]. Such interactions could modulate neurotransmitter reuptake processes, influencing synaptic concentrations and potentially impacting neuronal signaling.
Applications
Neuroscience research: Investigating the role of specific neurotransmitter systems in various neurological and psychiatric disorders [, , , , , , , , , ].
Pain research: Exploring its potential analgesic properties and mechanisms of action in different pain models [, , ].
Drug discovery: Serving as a lead compound for developing novel therapeutic agents targeting neurotransmitter systems, potentially for treating conditions like Parkinson’s disease, Alzheimer's disease, schizophrenia, depression, anxiety, and chronic pain [, , , , , , , ].
Compound Description: L741,626 is a dopamine D2 receptor (D2R)-selective antagonist. It exhibits a binding affinity ratio (Ki) of 11.2:163 nM for D2R/D3R, indicating greater selectivity for D2R. []
Relevance: L741,626 served as a lead template for chemical modifications aiming to discover novel dopamine D2-like receptor subtype-selective ligands. This research led to the exploration of analogues where the piperidine ring in L741,626 was replaced with a tropane ring, a core structural feature shared with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine. []
Compound Description: SCH 221510 is a potent and selective nociceptin opioid receptor (NOP) agonist with an EC50 value of 12 nM. It exhibits high binding affinity (Ki = 0.3 nM) and significant functional selectivity for NOP over μ-, κ-, and δ-opioid receptors (over 50-fold). []
Relevance: SCH 221510 shares the 8-azabicyclo[3.2.1]octan-3-ol (tropanol) core structure with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine. The compounds differ in their substituents at the 3- and 8-positions, leading to distinct pharmacological profiles. []
Relevance: Both DAU 6285 and (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine are based on the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold, highlighting the versatility of this structure in targeting diverse receptors. []
Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist exhibiting antidepressant-like and anxiolytic properties. Its primary metabolic pathway involves hydroxylation of the benzene ring. []
Relevance: PZ-1150 and (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine share the 8-azabicyclo[3.2.1]octane (tropane) core structure, demonstrating the utility of this scaffold in developing compounds with central nervous system activity. []
Compound Description: This compound powerfully increases pain threshold via a cholinergic mechanism of action. Despite structural similarities to ICS 205930 (a 5-HT4 agonist), its analgesic effect is not solely attributed to 5-HT3 receptor interaction, suggesting potential involvement of central 5-HT4 receptors. []
Relevance: This compound and (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine both belong to the aryl tropanyl ester class of compounds, characterized by an aromatic ring linked to the tropane skeleton via an ester linkage. []
Compound Description: This compound is a key intermediate in the synthesis of tropane alkaloids and is prepared through a one-step enantioselective Mannich-type condensation. []
Relevance: (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one shares the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core structure with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine. []
Compound Description: Three isomers of this compound, varying in their relative and absolute configurations, were characterized by X-ray crystallography, revealing distinct spatial arrangements of their pharmacophoric elements. []
Relevance: This group of isomers, along with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, exemplify the importance of stereochemistry in determining the biological activity of 8-azabicyclo[3.2.1]octane (tropane) derivatives. []
8-Methyl-8-azabicyclo(3.2.1)octan-3-one
Compound Description: This compound represents a simple tropane derivative whose crystal structure has been determined. []
Relevance: This compound represents the core structure of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, highlighting the fundamental importance of this scaffold in medicinal chemistry. []
Compound Description: This class of compounds is claimed to have therapeutic applications. []
Relevance: This class of compounds, like (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, incorporates the 8-azabicyclo[3.2.1]octane (tropane) ring system, further emphasizing the versatility and medicinal relevance of this scaffold. []
Compound Description: PQR620 is a highly potent and selective mTORC1/2 inhibitor with potential applications in treating cancer and neurological disorders. []
Relevance: PQR620, while structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, highlights the potential of bicyclic amine scaffolds, like the tropane ring system, in drug discovery, particularly in targeting kinases involved in cell proliferation and survival. []
Compound Description: 7e is a novel azabicyclo derivative containing a thiazole moiety that exhibits over 90% mortality against Bursaphelenchus xylophilus (pine-wood nematodes) at a concentration of 40 mg/L. []
Relevance: 7e shares the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) ring system with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, further demonstrating the diverse biological activities associated with this scaffold. []
2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-phenylthiazole (10a) and 2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-(4-chlorophenyl)thiazole (10e)
Compound Description: 10a and 10e are novel azabicyclo derivatives containing a thiazole moiety that exhibit over 90% mortality against Bursaphelenchus xylophilus (pine-wood nematodes) at a concentration of 40 mg/L. []
Relevance: 10a and 10e, like (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, are based on the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core, highlighting the potential of this scaffold in developing nematicidal agents. []
Compound Description: PF-06700841 is a dual inhibitor of TYK2 and JAK1, key enzymes in cytokine signaling pathways involved in autoimmune diseases. This compound is currently in Phase II clinical development. []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, PF-06700841 showcases the potential of bicyclic amine scaffolds, similar to the tropane ring, in developing therapeutic agents targeting protein kinases involved in inflammatory and immune responses. []
Compound Description: 99mTc-TRODAT-1 is a technetium-99m-labeled tropane derivative specifically designed to bind to DAT. This compound exhibits high selectivity for DAT and is used as an imaging agent to evaluate dopamine neuron integrity in conditions like Parkinson's disease. [, , , , , , , , , , , , , , , , ]
Relevance: 99mTc-TRODAT-1 shares the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core structure with (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine. The chlorine substituent on the aromatic ring is also present in both compounds, highlighting its importance in interacting with the dopamine transporter. [, , , , , , , , , , , , , , , , ]
Compound Description: This class of compounds represents potent TTK inhibitors, with some derivatives exhibiting promising anticancer activity. Notably, compounds incorporating the 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl moiety displayed high potency against TTK (IC50 < 10 nM) and good antiproliferative activity against HCT116 cells (GI50 < 0.1 μM) []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, the 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl moiety present in some potent TTK inhibitors within this class highlights the relevance of the azabicyclo[3.2.1]octane system in medicinal chemistry. []
Compound Description: SSR181507 is a novel antipsychotic drug that activates 5-HT1A receptors. This activity is linked to potential therapeutic benefits in treating negative symptoms and cognitive deficits associated with psychotic disorders. SSR181507 primarily acts by decreasing hippocampal 5-HT levels, likely through the activation of 5-HT1A autoreceptors, and increasing dopamine levels in the medial prefrontal cortex. []
Relevance: SSR181507, while structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, incorporates the 8-azabicyclo(3.2.1)octane system, demonstrating its versatility in medicinal chemistry for targeting diverse neurological targets. []
Compound Description: ACP-105 is a selective androgen receptor modulator (SARM) with anabolic properties but potentially fewer adverse effects compared to traditional anabolic androgenic steroids. In horses, ACP-105 undergoes extensive metabolism, primarily via hydroxylation and glucuronidation. []
Relevance: ACP-105, like (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, contains the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold, demonstrating its utility in designing compounds with diverse biological activities. []
Compound Description: BU08028 is a bifunctional ligand targeting both nociceptin opioid peptide (NOP) and μ-opioid (MOP) receptors. It demonstrates potent antinociceptive effects in mouse models of neuropathic and inflammatory pain, showing greater efficacy than the selective agonists SCH221510 (NOP) and morphine (MOP). []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, BU08028 highlights the potential of developing bifunctional ligands targeting multiple opioid receptors to achieve enhanced analgesic effects with potentially reduced tolerance development. []
Compound Description: SR16435 is a bifunctional ligand targeting both NOP and MOP receptors. It exhibits potent antinociceptive effects in mouse models of neuropathic and inflammatory pain, surpassing the efficacy of both SCH221510 (NOP agonist) and morphine (MOP agonist). Additionally, SR16435 shows reduced tolerance development compared to buprenorphine, another bifunctional opioid ligand. []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, SR16435 underscores the therapeutic potential of targeting both NOP and MOP receptors simultaneously to achieve enhanced pain relief and mitigate tolerance development, a major limitation of current opioid analgesics. []
Compound Description: This class of compounds displays high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo. They effectively inhibit dopamine uptake in vitro. []
Relevance: This class, alongside (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, highlights the crucial role of the tropane skeleton, particularly the 3β-phenyltropane moiety, in binding to and potentially influencing dopamine transporter activity. []
Compound Description: This series of compounds, designed as bioisosteres of the aforementioned carboxylic acid esters, also show affinity for the dopamine transporter. The most potent analogue, 3β-(4′-chlorophenyl)-2β-(3′-phenyl-1′,2′,4′-oxadiazol-5′-yl)tropane (5d), exhibited an IC50 of 1.62 nM. Notably, 3β-(4′-chlorophenyl)-2β-(3′-methoxyphenyl-1′,2′4′- oxadiazol-5′-yl)tropane (5e) showed enhanced selectivity for the dopamine transporter (IC50 of 1.81 nM) with a NE/DA ratio of 461 and a 5-HT/DA ratio of 186. []
Relevance: These compounds, with their modifications at the 2β position and retention of the 3β-phenyltropane moiety, provide valuable insights into the structure-activity relationship of tropane-based ligands targeting the dopamine transporter. The presence of the 4-chlorophenyl substituent in some of these compounds, as in (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, emphasizes its role in enhancing binding affinity. []
Compound Description: This class of compounds exhibits a complex modulation of the human dopamine transporter (DAT). Some derivatives enhanced [125I]RTI-55 binding to DAT (up to 760% of control) while others inhibited it. Several compounds also enhanced [3H]mazindol binding to DAT. Notably, compound 9, with a thien-2-yl terminal aryl group, showed an EC50 of 35.1 nM in enhancing [125I]RTI-55 binding, while compound 16, with the same terminal group, displayed an EC50 of 9.1 nM. The most potent DAT uptake inhibitor, compound 6, incorporated a 3,4-difluorophenyl group and had an IC50 of 92 nM, making it 3-fold more potent than cocaine. []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, this class highlights the diverse mechanisms by which DAT activity can be modulated. The discovery of these compounds contributes to the understanding of DAT function and its potential as a pharmacological target. []
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, with a pKb of 8.6 ± 0.07. It demonstrates potent antiviral effects against HIV-1. Unlike other CCR5 antagonists, 873140 selectively blocks the binding of CCL3 (MIP-1α) but not CCL5 (RANTES), despite inhibiting the calcium response induced by both chemokines. The antagonism by 873140 is saturable, probe-dependent, and remarkably persistent, with a reversal rate constant of <0.004 h−1 (t1/2 > 136 h). []
Relevance: While structurally distinct from (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, 873140 demonstrates the existence of distinct allosteric sites on receptors and the potential of developing selective antagonists that differentially affect the binding of various ligands. This selectivity could be exploited to achieve specific therapeutic effects with potentially fewer side effects. []
Compound Description: UK-427,857 is a CCR5 antagonist under investigation as a potential HIV treatment. It exhibits species-dependent pharmacokinetics, with good absorption in dogs but incomplete absorption in rats, potentially due to P-glycoprotein efflux. In humans, UK-427,857 displays nonlinear pharmacokinetics, with dose-normalized exposure increasing with dose size, consistent with P-glycoprotein saturation. []
Relevance: UK-427,857, like (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, highlights the relevance of the 8-azabicyclo[3.2.1]octane (tropane) ring system in medicinal chemistry, particularly in developing antiviral agents. Additionally, its pharmacokinetic profile emphasizes the importance of considering transporter-mediated drug interactions in drug development. []
Compound Description: This series of tropane-containing compounds exhibited promising antitumor properties against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines in vitro, with some derivatives showing higher potency than doxorubicin. []
Relevance: This series, like (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, demonstrates the versatility of the tropane scaffold in generating biologically active compounds, including those with potential anticancer applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.